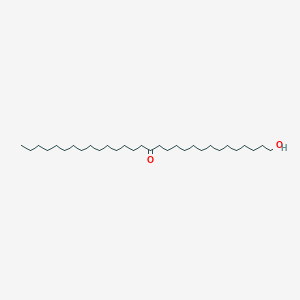
1-Hydroxytriacontan-15-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxytriacontan-15-one is a long-chain aliphatic ketone with the molecular formula C30H60O2. This compound is part of the cuticular waxes found in various plant species, where it plays a role in minimizing water loss and providing protection against environmental stress . Its structure consists of a 30-carbon chain with a hydroxyl group at one end and a ketone group at the 15th carbon position .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hydroxytriacontan-15-one can be synthesized through various organic synthesis methods. One common approach involves the oxidation of 1-triacontanol, a long-chain alcohol, using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent. The reaction typically occurs under mild conditions to prevent over-oxidation .
Industrial Production Methods: Industrial production of this compound may involve the extraction and purification from natural sources, such as plant cuticular waxes. Advanced techniques like gas chromatography-mass spectrometry (GC-MS) are employed to isolate and identify the compound .
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxytriacontan-15-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form a carboxylic acid.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The hydroxyl group can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions:
Oxidation: PCC, Jones reagent, or potassium permanganate.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Acid chlorides or alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: 1-Triacontanoic acid.
Reduction: 1-Hydroxytriacontan-15-ol.
Substitution: Various esters or ethers depending on the substituent.
Scientific Research Applications
1-Hydroxytriacontan-15-one has several applications in scientific research:
Chemistry: Used as a model compound to study long-chain aliphatic ketones and their reactions.
Biology: Investigated for its role in plant cuticular waxes and its impact on plant physiology.
Industry: Utilized in the formulation of cosmetics and personal care products for its emollient properties
Mechanism of Action
The mechanism of action of 1-hydroxytriacontan-15-one involves its interaction with biological membranes. Its long hydrophobic chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is crucial for its role in plant cuticular waxes, where it helps to reduce water loss and protect against environmental stress .
Comparison with Similar Compounds
- 16-Hydroxyhentriacontan-14-one
- 14-Hydroxyhentriacontan-16-one
- 15-Hydroxytriacontan-14-one
- 14,15-Diketone
Comparison: 1-Hydroxytriacontan-15-one is unique due to its specific position of the hydroxyl and ketone groups, which influence its chemical reactivity and physical properties. Compared to similar compounds, it has distinct applications in plant biology and industrial formulations .
Properties
CAS No. |
81531-15-9 |
|---|---|
Molecular Formula |
C30H60O2 |
Molecular Weight |
452.8 g/mol |
IUPAC Name |
1-hydroxytriacontan-15-one |
InChI |
InChI=1S/C30H60O2/c1-2-3-4-5-6-7-8-9-12-15-18-21-24-27-30(32)28-25-22-19-16-13-10-11-14-17-20-23-26-29-31/h31H,2-29H2,1H3 |
InChI Key |
KASPZHXNQWHUBW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)CCCCCCCCCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















